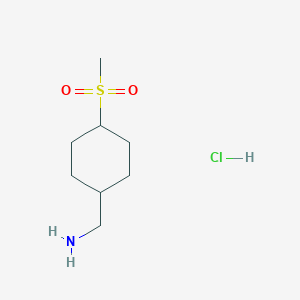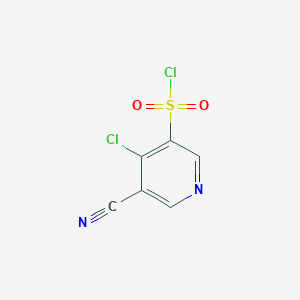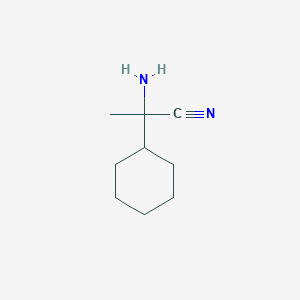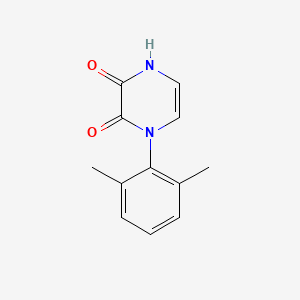![molecular formula C13H17NO2 B2620597 7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 224313-91-1](/img/structure/B2620597.png)
7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound features a thiazole ring fused to a pyrimidine ring, which is further substituted with hydroxyl, oxo, and carboxamide groups. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation. The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other thiazolo[3,2-a]pyrimidine derivatives, which are valuable in drug discovery and development.
Biology: Biologically, thiazolo[3,2-a]pyrimidine derivatives have shown diverse activities, such as antioxidant, antimicrobial, and anticancer properties. This compound, in particular, has been studied for its potential biological activities.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their use in treating various diseases, including cancer, inflammation, and microbial infections.
Industry: In the industrial sector, this compound and its derivatives are used in the development of new materials and chemical processes, contributing to advancements in material science and chemical engineering.
作用机制
The mechanism by which 7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds:
Thiazolo[3,2-a]pyrimidine derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Thiazole derivatives: : These compounds also contain the thiazole ring but may have different fused rings or substituents.
Uniqueness: What sets 7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart from similar compounds is its specific combination of hydroxyl, oxo, and carboxamide groups, which contribute to its unique chemical and biological properties.
属性
CAS 编号 |
224313-91-1 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
ethyl 3-benzyliminobutanoate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |
InChI 键 |
MAINUTYGYVAGIJ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C2=C(N=C3N(C2=O)C=CS3)O |
规范 SMILES |
CCOC(=O)CC(=NCC1=CC=CC=C1)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2620514.png)
![N-(4-butylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2620515.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2620522.png)



![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2620530.png)



![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide](/img/structure/B2620536.png)
